molecular formula C10H11Cl B1614075 2-Chloro-3-(3-methylphenyl)-1-propene CAS No. 731772-16-0

2-Chloro-3-(3-methylphenyl)-1-propene

Cat. No.: B1614075
CAS No.: 731772-16-0
M. Wt: 166.65 g/mol
InChI Key: TVWFKYCFNFQIAK-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-methylphenyl)-1-propene is an organic compound that belongs to the class of alkenes It is characterized by the presence of a chloro group and a methyl-substituted phenyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-methylphenyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-methylphenyl)-1-propene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

    Addition Reactions: Halogens like bromine or chlorine, hydrogen gas in the presence of a catalyst, and other electrophiles can be used. These reactions often require specific conditions such as low temperatures or the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used. These reactions are usually performed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include 3-(3-methylphenyl)-1-propanol, 3-(3-methylphenyl)-1-propylamine, and 3-(3-methylphenyl)-1-propylthiol.

    Addition Reactions: Products include 2,3-dichloro-3-(3-methylphenyl)propane, 3-(3-methylphenyl)propane, and other addition products.

    Oxidation Reactions: Products include 2-chloro-3-(3-methylphenyl)propane-1,2-diol and 2-chloro-3-(3-methylphenyl)propanal.

Scientific Research Applications

2-Chloro-3-(3-methylphenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions and mechanisms.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a precursor for the development of new drugs and therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-methylphenyl)-1-propene depends on the specific reactions it undergoes. In substitution reactions, the chloro group is replaced by a nucleophile, leading to the formation of new bonds. In addition reactions, the double bond in the propene moiety reacts with electrophiles, resulting in the addition of new groups to the molecule. The molecular targets and pathways involved in these reactions vary depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-phenyl-1-propene: Similar structure but lacks the methyl group on the phenyl ring.

    3-(3-Methylphenyl)-1-propene: Similar structure but lacks the chloro group.

    2-Bromo-3-(3-methylphenyl)-1-propene: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

2-Chloro-3-(3-methylphenyl)-1-propene is unique due to the presence of both a chloro group and a methyl-substituted phenyl group. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various chemical transformations and applications.

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWFKYCFNFQIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641121
Record name 1-(2-Chloroprop-2-en-1-yl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-16-0
Record name 1-(2-Chloroprop-2-en-1-yl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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